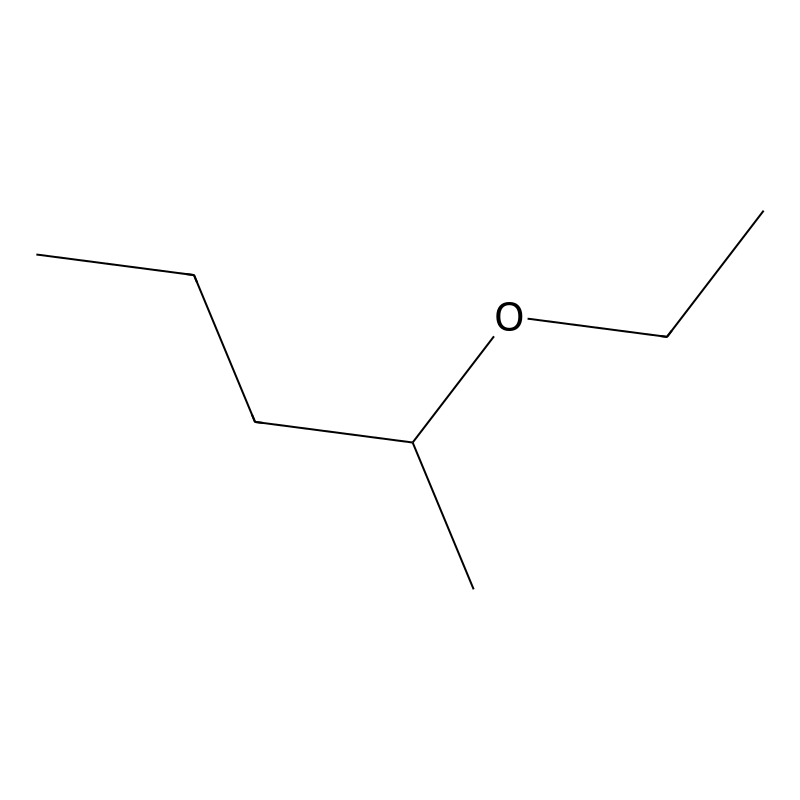2-Ethoxypentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent:
- Due to its moderate polarity and relatively low boiling point (131 °C), 2-Ethoxypentane acts as a versatile solvent for various non-polar and slightly polar compounds. Source: Sigma-Aldrich product page for 2-Ethoxypentane
- This makes it useful in research areas like organic chemistry, material science, and pharmacology for dissolving reaction components, extracting target molecules, and preparing solutions for further analysis.
Organic Synthesis:
- -Ethoxypentane can participate in certain organic reactions as a reactant or a solvent.
- For example, it can be used in Williamson ether synthesis, a classical method for preparing ethers, where it reacts with an appropriate alcohol and sodium or potassium hydroxide to form a new ether compound. Source: Journal of the American Chemical Society, "Williamson Ether Synthesis" by Roger Adams and C. S. Marvel:
Chromatography:
- -Ethoxypentane can be employed as a mobile phase component in various chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
- Its specific solvating properties allow for the separation of various organic compounds based on their interactions with the stationary phase and the mobile phase. Source: Chromatography: A Practical Course, by H. Colin and P. Sandra
Research on other applications:
- Ongoing research explores the potential of 2-Ethoxypentane in other scientific areas, such as its use in the development of new materials, electrolytes for batteries, and as a component in certain biological studies.
2-Ethoxypentane is a colorless liquid at room temperature, with a pleasant odor reminiscent of other ethers. Its structure consists of a pentane backbone with an ethoxy group attached at the second carbon position. The molecular weight of 2-ethoxypentane is approximately 116.2013 g/mol, and it has a boiling point around 130 °C . This compound exhibits moderate solubility in water but is more soluble in organic solvents.
Types of Reactions
2-Ethoxypentane is relatively inert but can undergo specific reactions under certain conditions:
- Oxidation: Ethers can be oxidized to form peroxides, although this is less common for 2-ethoxypentane due to its structure.
- Cleavage: Strong acids such as hydroiodic acid or hydrobromic acid can cleave the ether bond, resulting in the formation of alcohols and alkyl halides.
Common Reagents and Conditions- Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
- Cleavage: Hydroiodic acid or hydrobromic acid under reflux conditions are effective for cleaving the ether bond.
Major Products Formed- From Oxidation: Possible formation of peroxides.
- From Cleavage: Formation of ethanol and either 2-bromopentane or 2-iodopentane.
- From Oxidation: Possible formation of peroxides.
- From Cleavage: Formation of ethanol and either 2-bromopentane or 2-iodopentane.
Synthetic Routes
The primary method for synthesizing 2-ethoxypentane is through Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, ethoxide ion reacts with 2-bromopentane under basic conditions:
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors may be used to enhance mixing and reaction efficiency, optimizing yield and purity through controlled temperature and pressure conditions .
2-Ethoxypentane finds specific applications in various fields:
- Chemical Industry: Used as a solvent or intermediate in organic synthesis.
- Research: Occasionally utilized in studies involving lipid membranes due to its ether characteristics.
- Industrial Solvents: Employed in formulations requiring specific solvent properties .
Limited research has been conducted on the interactions of 2-ethoxypentane with biological systems. Its primary role remains within synthetic chemistry rather than medicinal chemistry or pharmacology. As such, detailed interaction studies are sparse, focusing more on its utility as a solvent rather than any direct biological effects .
Similar CompoundsCompound Name Molecular Formula Key Features Diethyl ether C4H10O Shorter carbon chain; common solvent 2-Methoxypentane C6H14O Methoxy group instead of ethoxy group 2-Butoxypentane C9H20O Longer carbon chain; different properties
Uniqueness
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl ether | C4H10O | Shorter carbon chain; common solvent |
| 2-Methoxypentane | C6H14O | Methoxy group instead of ethoxy group |
| 2-Butoxypentane | C9H20O | Longer carbon chain; different properties |
2-Ethoxypentane stands out due to its specific carbon chain length and ethoxy group, which provide distinct physical and chemical properties compared to other ethers. Its moderate reactivity and specific boiling point make it suitable for applications where other ethers may not perform as effectively .








